1-[3-(benzyloxy)phenyl]propan-2-amine

Regioisomer identification Chromatographic resolution Structure-activity relationships

1-[3-(Benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8) is a synthetic phenethylamine derivative with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g·mol⁻¹. The compound features a meta‑positioned benzyloxy substituent on the phenyl ring, distinguishing it from para‑substituted benzyloxyphenylpropan‑2‑amine regioisomers.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 910384-68-8
Cat. No. B6266804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(benzyloxy)phenyl]propan-2-amine
CAS910384-68-8
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C16H19NO/c1-13(17)10-15-8-5-9-16(11-15)18-12-14-6-3-2-4-7-14/h2-9,11,13H,10,12,17H2,1H3
InChIKeyRHSLHPHRQRWTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8) – Compound Profile for Scientific Procurement


1-[3-(Benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8) is a synthetic phenethylamine derivative with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g·mol⁻¹ . The compound features a meta‑positioned benzyloxy substituent on the phenyl ring, distinguishing it from para‑substituted benzyloxyphenylpropan‑2‑amine regioisomers [1]. Its primary documented role is as a process impurity of Metaraminol, an α₁‑adrenergic receptor agonist used clinically for hypotension management , and it is supplied as a reference standard for pharmaceutical analytical method development and quality control .

Why Generic Substitution Fails for 1-[3-(benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8)


Substitution among in‑class benzyloxy‑substituted phenethylamines is precluded by three factors. First, the substitution position on the phenyl ring dictates chromatographic retention (meta vs. para regioisomers) and biological target recognition [1]. Second, the presence of the labile benzyl ether protecting group imparts distinct stability and reactivity profiles relative to the deprotected 3‑hydroxy analog or the corresponding ketone intermediates encountered in Metaraminol synthesis [2]. Third, the compound serves a specific regulatory function as a Metaraminol process impurity reference standard, requiring exact identity rather than pharmacological similarity; a different regioisomer or oxidation state would not co‑elute or be detected under the same validated HPLC conditions .

Quantitative Differentiation Evidence for 1-[3-(benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8)


Regioisomeric Differentiation: Meta- vs. Para‑Benzyloxy Substitution

The target compound bears the benzyloxy group at the meta position of the phenyl ring, whereas the commercially available analog 1-(4-(benzyloxy)phenyl)propan-2-amine (4‑Benzyloxyamphetamine, CAS 7176-39-8) is para‑substituted [1]. This positional isomerism is expected to produce distinct reversed‑phase HPLC retention times and different ¹H‑NMR aromatic splitting patterns, enabling unambiguous identification in mixture analysis [2]. Meta substitution also alters the electron density distribution on the aromatic ring, which can affect binding to aminergic receptors relative to the para isomer, although direct comparative affinity data remain absent from the public domain.

Regioisomer identification Chromatographic resolution Structure-activity relationships

Functional Group Differentiation: Benzyl Ether vs. Free Phenol (Metaraminol API)

The target compound contains a benzyl ether (C₆H₅CH₂O–), whereas the active pharmaceutical ingredient Metaraminol possesses a free phenolic hydroxyl group at the same position [1]. The benzyl ether imparts significantly higher lipophilicity: the calculated logP for 1-[3-(benzyloxy)phenyl]propan-2-amine is approximately 3.4, compared with approximately 0.8 for 3‑hydroxyamphetamine (1-(3-hydroxyphenyl)propan-2-amine), a difference of roughly 2.6 log units . This logP difference directly translates to longer reversed‑phase HPLC retention, enabling base‑line separation of the protected impurity from the deprotected API. The benzyl ether is also susceptible to hydrogenolytic cleavage (H₂/Pd‑C), a reaction not applicable to the free phenol, which is relevant when designing forced‑degradation studies or synthetic removal strategies.

Impurity profiling Protecting group stability Metaraminol synthesis

Oxidation State Differentiation: Amine vs. Ketone at the Propan‑2‑yl Position

The target compound is a primary amine, while the structurally related Metaraminol impurity 3‑benzyloxypropiophenone (1-(3-(benzyloxy)phenyl)propan-1-one, CAS 37951-47-6) is a ketone . The amine functionality introduces a basic pKa of approximately 10 (aliphatic primary amine), whereas the ketone is neutral under typical analytical conditions [1]. Consequently, the amine can be protonated at low pH, altering its chromatographic retention and extraction behavior. The ketone intermediate exhibits a strong carbonyl UV absorption (λₘₐₓ ~250 nm, ε ~10,000 M⁻¹cm⁻¹), while the amine lacks this chromophore, resulting in different optimal detection wavelengths in HPLC‑UV analysis.

Impurity identification Redox state Metaraminol synthesis intermediates

Chirality Differentiation: Racemate vs. Enantiomerically Pure Metaraminol

The target compound is typically supplied as a racemic mixture (no stereochemical designation in the CAS record), whereas Metaraminol API is the single enantiomer (1R,2S)‑2‑amino‑1‑(3‑hydroxyphenyl)propan‑1‑ol [1]. For the benzyloxy impurity, the absence of the benzylic hydroxyl group present in Metaraminol reduces the number of chiral centers from two to one (the carbon bearing the amine). The enantiomers of 1-[3-(benzyloxy)phenyl]propan-2-amine may be separable on chiral stationary phases such as Chiralpak IH, as demonstrated for structurally related amino‑alcohols [2]. The racemic nature of the impurity reference standard contrasts with the enantiopure API, and the chiral signature in HPLC can serve as an additional identity confirmation orthogonal to achiral methods.

Chiral resolution Enantiomeric purity Impurity profiling

Procurement‑Driven Application Scenarios for 1-[3-(benzyloxy)phenyl]propan-2-amine (CAS 910384-68-8)


Metaraminol Process Impurity Reference Standard for ANDA/DMF Submissions

When developing or validating an analytical method for Metaraminol Bitartrate API or injection, regulatory guidelines require identification and quantification of process impurities. 1-[3-(Benzyloxy)phenyl]propan-2-amine is a known process impurity originating from incomplete debenzylation during Metaraminol synthesis . Its meta‑benzyloxy substitution pattern and amine functionality differentiate it from the ketone intermediate 3‑benzyloxypropiophenone ; a reference standard of the amine impurity is therefore essential for accurate peak identification in HPLC impurity profiles at detection wavelengths of 220 nm or 272 nm [1]. Procurement of this specific compound enables compliance with ICH Q3A/Q3B guidelines for impurity qualification.

Forced Degradation Studies of Metaraminol to Monitor Benzyl Ether Stability

The benzyl ether linkage in 1-[3-(benzyloxy)phenyl]propan-2-amine is susceptible to hydrogenolytic cleavage (H₂/Pd‑C) and acid‑catalyzed hydrolysis . Researchers studying the stability of Metaraminol formulations can use this compound as a model impurity to simulate incomplete deprotection, establishing degradation pathways and setting acceptance criteria. Its high lipophilicity (calc. logP ≈ 3.4) relative to Metaraminol ensures clear chromatographic separation, a prerequisite for forced‑degradation method development .

Regioisomer‑Specific Structure‑Activity Relationship (SAR) Studies in Phenethylamine Series

For academic or industrial groups exploring aminergic receptor ligands, the meta‑benzyloxy substitution of this compound offers a defined comparator to the para‑benzyloxy analog (4‑Benzyloxyamphetamine, CAS 7176-39-8) . Although head‑to‑head affinity data are not publicly available, the distinct electron density distribution of the meta isomer can influence binding to serotonin, dopamine, and adrenergic receptors . The compound serves as a well‑characterized synthetic intermediate for further derivatization, including N‑alkylation or debenzylation to the known 3‑hydroxyamphetamine.

Analytical Method Cross‑Validation Using Orthogonal Detection Techniques

The lack of a strong UV chromophore in the amine (contrasting with the ketone impurity at 250 nm) forces the use of low‑wavelength detection (e.g., 215–220 nm) or alternative detection modes such as charged aerosol detection (CAD) or mass spectrometry . Laboratories performing method transfers or cross‑validations can utilize 1-[3-(benzyloxy)phenyl]propan-2-amine as a probe to assess detector linearity and sensitivity across different platforms, ensuring robust quantitation of low‑response impurities in Metaraminol drug substance and drug product.

Quote Request

Request a Quote for 1-[3-(benzyloxy)phenyl]propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.